molecular formula C6H6ClN3O3 B3357475 Imidazo[2,1-b]oxazole, 2-(chloromethyl)-2,3-dihydro-5-nitro- CAS No. 73332-80-6

Imidazo[2,1-b]oxazole, 2-(chloromethyl)-2,3-dihydro-5-nitro-

Cat. No.: B3357475
CAS No.: 73332-80-6
M. Wt: 203.58 g/mol
InChI Key: AQUMABWVUSQAOC-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]oxazole is a fused bicyclic heterocycle with a five-membered oxazole ring fused to an imidazole moiety. The compound 2-(chloromethyl)-2,3-dihydro-5-nitro-imidazo[2,1-b]oxazole features a chloromethyl (-CH2Cl) substituent at position 2 and a nitro (-NO2) group at position 5. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and material science. Its synthesis typically involves microwave-assisted cyclization of 2-nitroimidazole with phenacyl halides under mild conditions (K2CO3/DMF), avoiding toxic catalysts like TiCl4 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)-5-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O3/c7-1-4-3-9-5(10(11)12)2-8-6(9)13-4/h2,4H,1,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUMABWVUSQAOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=NC=C(N21)[N+](=O)[O-])CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70994063
Record name 2-(Chloromethyl)-5-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70994063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73332-80-6
Record name Imidazo(2,1-b)oxazole, 2-(chloromethyl)-2,3-dihydro-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073332806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Chloromethyl)-5-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70994063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[2,1-b]oxazole, 2-(chloromethyl)-2,3-dihydro-5-nitro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzoxazole with chloromethyl nitro compounds under acidic or basic conditions to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production on a larger scale .

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced to form various derivatives, including hydroxylamines and amines.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions to introduce various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products:

Scientific Research Applications

Medicinal Chemistry

Imidazo[2,1-b]oxazole derivatives are primarily explored for their potential applications in pharmaceuticals. Key areas include:

  • Antimicrobial Activity : The nitroimidazole class is noted for its broad-spectrum antimicrobial properties. Research indicates that related compounds exhibit significant activity against pathogens such as Mycobacterium tuberculosis, positioning them as candidates for antitubercular therapy .
  • Anticancer Potential : Studies have suggested that compounds within this class may possess anticancer properties through mechanisms involving enzyme inhibition and disruption of cellular processes .

Biological Research

The compound is investigated for its interactions with biological macromolecules. Its chloromethyl group allows it to participate in nucleophilic substitution reactions, facilitating the synthesis of various analogs with enhanced biological activity .

  • Enzyme Inhibition Studies : Research has focused on understanding how Imidazo[2,1-b]oxazole interacts with specific enzymes, which may lead to the development of novel therapeutic agents targeting bacterial infections and cancer .

Industrial Applications

In addition to its medicinal uses, Imidazo[2,1-b]oxazole serves as a building block in organic synthesis:

  • Material Development : The compound is utilized in developing new materials and functional compounds due to its unique chemical properties .
  • Synthesis of Complex Organic Molecules : Its structural features make it an important precursor in synthesizing more complex organic molecules used in various industrial applications .

Case Study 1: Antitubercular Activity

A study demonstrated that derivatives of Imidazo[2,1-b]oxazole showed significant antitubercular activity against drug-resistant strains of Mycobacterium tuberculosis. The structure-activity relationship indicated that modifications at specific positions could enhance potency and selectivity against these strains .

Case Study 2: Enzyme Inhibition

Research focused on the mechanism by which Imidazo[2,1-b]oxazole inhibits bacterial enzymes. The findings revealed that the compound could bind effectively to target sites on enzymes critical for bacterial survival, suggesting its potential use as a lead compound in drug discovery .

Mechanism of Action

The mechanism of action of Imidazo[2,1-b]oxazole, 2-(chloromethyl)-2,3-dihydro-5-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit enzymes or disrupt cellular processes by binding to specific proteins or DNA .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Heterocycle Variations

Imidazo[2,1-b]thiazole Derivatives
  • Example : 3-(Chloromethyl)-5,6-dihydroimidazo[2,1-b]thiazole (CAS 72225-08-2) .
  • Comparison :

    Property Target Compound (Oxazole) Thiazole Analog
    Heteroatom Oxygen (O) Sulfur (S)
    Electron Density More polarizable Less polarizable
    Lipophilicity Lower (LogP ~1.2)* Higher (LogP ~2.5)*
    Hydrogen Bonding Stronger (O participates) Weaker (S less active)

    *Estimated values based on substituent contributions.

The oxazole core in the target compound may improve binding specificity in polar enzymatic pockets (e.g., kinase active sites) .

Imidazo[2,1-b][1,3,4]thiadiazole Derivatives
  • These compounds feature an additional nitrogen atom, increasing hydrogen-bonding capacity and metabolic stability. However, synthetic routes are more complex, often requiring multistep reactions .

Substituent Effects

Chloromethyl Group (-CH2Cl)
  • Role : Enhances electrophilicity, enabling nucleophilic substitution reactions.
  • Comparison :
    • In 2-(chloromethyl)-1-methylbenzimidazole (), the chloromethyl group facilitates alkylation reactions but increases toxicity risks.
    • The target compound’s chloromethyl group is sterically shielded by the fused oxazole ring, reducing unintended reactivity .
Nitro Group (-NO2)
  • Role : Electron-withdrawing group, stabilizing the aromatic system and influencing redox properties.
  • Comparison :
    • 6-(4-Chlorophenyl)-3-methyl-5-nitrosoimidazo[2,1-b]oxazole () undergoes denitrosation, whereas the nitro group in the target compound is more stable under physiological conditions .

Kinase Inhibition

  • Target Compound Derivatives : KIST0215-1 (IC50 BRAF = 12 nM) and KIST0215-2 (IC50 BRAF = 18 nM) demonstrate potent anti-cancer activity in triple-negative breast cancer models .
  • Thiazole Analogs: KS28 (BRAF V600E IC50 = 9 nM) shows efficacy in melanoma but exhibits higher hepatotoxicity risks due to sulfur-mediated metabolic activation .

ADMET Properties

Property Target Compound (Predicted) Imidazo[2,1-b]thiazole (KS28)
CYP450 Inhibition Low Moderate
Aqueous Solubility 45 µg/mL 22 µg/mL
hERG Inhibition Negligible High

The oxazole core in the target compound reduces hERG liability compared to thiazoles, enhancing cardiac safety .

Biological Activity

Imidazo[2,1-b]oxazole, 2-(chloromethyl)-2,3-dihydro-5-nitro- (CAS Number: 73332-80-6) is a heterocyclic compound notable for its fused bicyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug discovery and therapeutic applications.

  • Molecular Formula : C₆H₆ClN₃O₃
  • Molecular Weight : 203.58 g/mol
  • InChI : InChI=1S/C6H6ClN3O3/c7-1-4-3-9-5(10(11)12)2-8-6(9)13-4/h2,4H,1,3H₂

Synthesis

The synthesis of Imidazo[2,1-b]oxazole typically involves the cyclization of appropriate precursors under specific conditions. A common method includes the reaction of 2-aminobenzoxazole with chloromethyl nitro compounds in acidic or basic environments to facilitate cyclization. Industrially, continuous flow reactors are often used to optimize yield and purity.

Imidazo[2,1-b]oxazole's mechanism of action primarily involves its interaction with specific molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. This interaction can lead to enzyme inhibition or disruption of cellular processes by binding to proteins or DNA.

Antimicrobial and Anticancer Activities

Research indicates that Imidazo[2,1-b]oxazole derivatives exhibit significant antimicrobial and anticancer properties:

  • Antimicrobial Activity : Similar compounds in the nitroimidazole class have been shown to be effective against various pathogens, including protozoan parasites such as Giardia and Trichomonas. In vitro studies have demonstrated that certain nitroimidazoles possess potent activity against metronidazole-resistant strains of these organisms .
  • Anticancer Activity : The compound has been explored for its potential anticancer effects. Studies have indicated that derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds derived from imidazo[2,1-b]oxazole have shown promise in targeting specific cancer cell lines with minimal toxicity to normal cells .

Comparative Biological Activity

Compound TypeActivityReference
NitroimidazolesEffective against protozoan parasites
Imidazo[1,2-a]pyridineAntituberculosis activity
Imidazo[1,2-b]thiazolePotential anticancer agents

Study 1: Efficacy Against Protozoan Parasites

A study assessed the efficacy of multiple 5-nitroimidazole compounds against Giardia and Trichomonas. Results showed that most tested compounds were as effective or more effective than metronidazole against sensitive strains and maintained efficacy against resistant lines. However, none surpassed metronidazole's overall effectiveness against Entamoeba species .

Study 2: Anticancer Evaluation

In a separate investigation focusing on anticancer properties, derivatives of imidazo[2,1-b]oxazole were subjected to cytotoxicity assays against various cancer cell lines. The results indicated that certain derivatives exhibited IC₅₀ values in the low micromolar range, demonstrating significant potential for further development as anticancer agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazo[2,1-b]oxazole, 2-(chloromethyl)-2,3-dihydro-5-nitro-
Reactant of Route 2
Imidazo[2,1-b]oxazole, 2-(chloromethyl)-2,3-dihydro-5-nitro-

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